molecular formula C6H16ClN3O2S B13530029 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride

4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride

Cat. No.: B13530029
M. Wt: 229.73 g/mol
InChI Key: FYXIOFIPADYHLI-UHFFFAOYSA-N
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Description

4-Amino-4-methylpiperidine-1-sulfonamide hydrochloride is a piperidine derivative characterized by a sulfonamide group at the 1-position, an amino group at the 4-position, and a methyl substituent on the piperidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C6H16ClN3O2S

Molecular Weight

229.73 g/mol

IUPAC Name

4-amino-4-methylpiperidine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C6H15N3O2S.ClH/c1-6(7)2-4-9(5-3-6)12(8,10)11;/h2-5,7H2,1H3,(H2,8,10,11);1H

InChI Key

FYXIOFIPADYHLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride typically involves the following steps:

Chemical Reactions Analysis

4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA synthesis and protein function .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Functional Groups Salt Form Molecular Weight (g/mol) CAS Number
4-Amino-4-methylpiperidine-1-sulfonamide hydrochloride Sulfonamide, amino, methyl Hydrochloride Not available Not available
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride Pyridinyl, ketone, aminomethyl Dihydrochloride Not reported Not specified
4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride Carboxamide, phenyl, amino Hydrochloride Not reported Not specified
4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride Methoxyphenethyl, amino Dihydrochloride Not reported 108555-25-5
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride Ketone, aminomethyl, methyl Dihydrochloride 215.12 MFCD29762959

Key Observations :

  • Sulfonamide vs.
  • Aromatic Substituents: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (pyridinyl) and 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride (methoxyphenethyl) incorporate aromatic groups, which enhance lipophilicity and may improve blood-brain barrier penetration .
  • Salt Forms : All analogs are hydrochloride or dihydrochloride salts, ensuring high aqueous solubility critical for pharmacological applications.

Key Findings :

  • Stability: Hygroscopicity in 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride may require stringent storage conditions, contrasting with the ketone-containing analog in , which is stable .

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